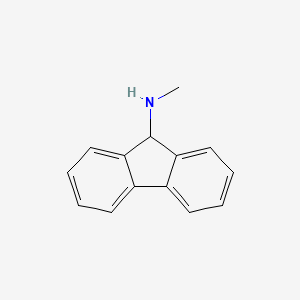

N-methyl-9H-fluoren-9-amine

Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Chemical Research

The fluorene scaffold is a prominent structural motif in modern chemical research, primarily due to its unique electronic and photophysical properties. This tricyclic aromatic hydrocarbon, characterized by two benzene (B151609) rings fused to a central five-membered ring, possesses a planar and rigid structure. This planarity facilitates π-π stacking, a crucial factor for efficient charge transport in organic electronic materials. Consequently, fluorene derivatives are extensively investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). cymitquimica.comrsc.org

The versatility of the fluorene core is further enhanced by the reactivity of the C9 position, which allows for the introduction of various functional groups. This functionalization can be used to tune the molecule's properties, such as its solubility, thermal stability, and electronic characteristics. For instance, the introduction of alkyl chains can improve solubility and processability, while the incorporation of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing the material's optoelectronic behavior.

In medicinal chemistry, the fluorene scaffold is recognized for its ability to interact with biological targets. benthamscience.comresearchgate.netnih.gov Its rigid structure can serve as a template for the design of compounds with specific three-dimensional arrangements of functional groups, enabling targeted interactions with enzymes and receptors. researchgate.netnih.gov The lipophilic nature of the fluorene core can also enhance the ability of drug candidates to cross cell membranes. mdpi.com

Overview of Amine Derivatives of Fluorene and their Academic Relevance

Amine derivatives of fluorene represent a significant and widely studied class of compounds with broad academic and industrial relevance. The introduction of an amine group onto the fluorene scaffold imparts a range of valuable properties, making these compounds key components in materials science and medicinal chemistry. Arylamine derivatives, for example, are crucial in the development of hole-transporting materials for OLEDs due to their excellent charge-carrying capabilities. conicet.gov.arbohrium.com The nitrogen atom's lone pair of electrons can participate in the delocalized π-system of the fluorene core, influencing the electronic properties of the molecule.

The synthesis of fluorene-based amines can be achieved through various methods, including the modified Ullmann condensation, which allows for the formation of C-N bonds between a fluorene core and an amine. conicet.gov.ar This synthetic flexibility enables the creation of a diverse library of fluorene-amine congeners with tailored properties. In materials science, the focus is often on creating polymers and small molecules with high thermal stability and efficient charge transport for use in electronic devices. bohrium.com

In the field of medicinal chemistry, fluorene-amine derivatives have been investigated for a variety of therapeutic applications. The amine group can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors. For instance, certain fluoren-9-amine derivatives have been designed and synthesized as potential inhibitors of cholinesterases and as antagonists for the N-methyl-d-aspartate (NMDA) receptor, which are relevant targets in the study of neurodegenerative diseases like Alzheimer's. nih.gov

Specific Research Focus on N-methyl-9H-fluoren-9-amine: A Key Fluorene-Amine Congener

N-methyl-9H-fluoren-9-amine is a specific amine derivative of fluorene that has garnered attention in chemical research. It consists of a fluorene molecule with a methylamino group (-NHCH₃) attached to the C9 position. This seemingly simple modification results in a compound with distinct chemical and physical properties that make it a valuable subject of study.

Research into N-methyl-9H-fluoren-9-amine and its hydrochloride salt has explored its synthesis and potential applications. For example, it has been synthesized as part of a broader investigation into fluoren-9-amines as potential multi-target agents for Alzheimer's disease. nih.gov In this context, the N-methyl group can influence the compound's basicity, lipophilicity, and steric profile, all of which are critical factors for its biological activity and pharmacokinetic properties. A study on substituted fluoren-9-amines reported the synthesis of N-methyl-9H-fluoren-9-amine hydrochloride, providing detailed characterization data. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-9H-fluoren-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSWKZSHYGFUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588308 | |

| Record name | N-Methyl-9H-fluoren-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38359-28-3 | |

| Record name | N-Methyl-9H-fluoren-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38359-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-9H-fluoren-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 9h Fluoren 9 Amine and Analogous Systems

Direct Amination and N-Alkylation Approaches

Direct functionalization of the 9-position of the fluorene (B118485) ring system represents an efficient route to target amine derivatives. These methods often involve the conversion of a carbonyl group at the 9-position or the alkylation of a pre-existing amino group.

Reductive Amination Strategies for 9-Fluorenone (B1672902) Precursors

Reductive amination of 9-fluorenone is a primary method for the synthesis of N-substituted 9-aminofluorenes. This one-pot reaction typically involves the formation of an imine or enamine intermediate from 9-fluorenone and an amine, which is then reduced in situ to the desired amine.

A common approach involves the reaction of 9-fluorenone with methylamine (B109427) in the presence of a reducing agent. For instance, the synthesis of 2-N,N-Dimethylamino-7-nitro-9H-fluorene has been achieved through reductive amination. acs.org The choice of reducing agent is critical to the success of the reaction, with reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being frequently employed. The reaction conditions, such as solvent and temperature, also play a significant role in optimizing the yield and minimizing side products. For example, reductive aminations are often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. organic-chemistry.org

The efficiency of reductive amination can be influenced by the presence of activating agents. Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] can be used to facilitate the formation of the imine intermediate, which is then reduced. organic-chemistry.org The use of an excess of the amine is also a common strategy to drive the equilibrium towards imine formation and suppress the formation of secondary amines.

Interactive Data Table: Reductive Amination of Ketones

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | Methylamine hydrochloride | NaBH₄ | Methanol | Stir at RT for 24h, then add NaBH₄ | N-methylcyclohexylamine | 59.4 | |

| Various | Various | NaBH(OAc)₃ | DCE | Stir at RT for 18h under Ar | Various amines | - | organic-chemistry.org |

| Various | Various | NaBH₃CN | Methanol | Stir for 24h | Various amines | - | organic-chemistry.org |

| Various | Various | H₂/Pd | Ethanol | 40°C, 24h, 5 atm H₂ | Various amines | - | organic-chemistry.org |

N-Methylation Reactions of 9H-Fluoren-9-amine and Related Systems

The direct methylation of 9H-fluoren-9-amine provides another synthetic route to N-methyl-9H-fluoren-9-amine. This transformation can be achieved using various methylating agents. A study on the synthesis of bifunctional molecular photoswitches utilized the methylation of 2-aminofluorene (B1664046) via reductive amination with formaldehyde (B43269) and sodium cyanoborohydride to yield the corresponding N,N-dimethylated product in 89% yield. rug.nl

Lewis acid catalysis has also been explored for the N-methylation of amino acid esters protected with a fluorenyl-based group, suggesting its potential applicability to simpler fluorene amines. researchgate.net The choice of the N-protecting group is crucial in these reactions, as it influences the reactivity of the amino group.

Multistep Synthetic Routes Involving Fluorene Derivatives

Multistep syntheses offer greater flexibility in introducing a variety of functional groups onto the fluorene core and constructing the desired amine linkage.

Functional Group Interconversions on the Fluorene Core

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.ukub.edu In the context of fluorene chemistry, this can involve converting a pre-existing group on the fluorene ring into an amino group or a precursor that can be readily converted to an amine. For example, the reduction of a nitro group on the fluorene ring to an amino group is a common transformation. fiveable.me

Coupling Reactions for Fluorene-Amine Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. researchgate.net These reactions can be employed to couple a fluorene derivative, typically a halofluorene, with an amine. For example, N-substituted 2-amino-9,9-dialkylfluorenes have been synthesized by the Pd-catalyzed substitution of 2-halo-9,9-dialkylfluorenes with amines. acs.org This methodology allows for the introduction of chiral amino groups as well. acs.org

Tandem reactions that combine a cross-coupling step with a subsequent cyclization or functionalization can provide efficient access to complex fluorene-amine structures. For instance, a palladium-catalyzed cross-coupling/annulation cascade has been developed for the synthesis of 9-aminofluorenes. researchgate.net Similarly, a tandem Suzuki/phenolic aldolisation sequence has been extended to the synthesis of 9-aminofluorenes by including an amine as a third component. univ-rennes.fr

Optimization of Reaction Conditions and Yields in Fluorene-Amine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired fluorene-amine product. Key parameters that are often screened include the choice of catalyst, base, solvent, temperature, and reaction time.

In the context of palladium-catalyzed amination reactions, the choice of ligand for the palladium catalyst can significantly impact the reaction's efficiency. For the synthesis of N-arylated amines from aryl halides, various methods have been developed, some of which are transition-metal-free. nih.gov

For the synthesis of fluorinated amino acids, a detailed optimization of alkylation conditions was performed, screening various bases, solvents, and temperatures. beilstein-journals.org For instance, the use of 1.5 equivalents of DBU with 1.05 equivalents of an alkyl bromide in MeCN at 0 °C was identified as optimal for one step, yielding the product in 95% yield. beilstein-journals.org In another optimization, using NaH as the base in DMF was found to be effective. beilstein-journals.org

The synthesis of functionalized 9-substituted fluorene derivatives via a boron trifluoride-catalyzed reaction was optimized by screening different catalysts and solvents. thieme-connect.de BF₃·Et₂O in dichloromethane (B109758) was found to be the most effective combination. thieme-connect.de

Interactive Data Table: Optimization of Reaction Conditions

| Reaction Type | Substrate | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Alkylation | Ni(II) complex | Alkyl bromide | DBU | MeCN | 0 | 95 | beilstein-journals.org |

| Alkylation | Ni(II) complex | Alkyl bromide | NaH | DMF | 0 to RT | 78 | beilstein-journals.org |

| Iodination | Fluorinated tosylate | - | - | - | 80 | 87 | beilstein-journals.org |

| Propargylation | Fluorenone propargylic alcohol | BF₃·Et₂O | - | CH₂Cl₂ | RT | 92 | thieme-connect.de |

| Oxidative Cyclization | 2-(aminomethyl)biphenyl | TBHP | - | 1,2-DCE | 100 | 62 | d-nb.info |

Stereochemical Control in Synthesis of Fluorene-Amine Stereoisomers

The C9 position of the fluorene ring system is prochiral. When an amino group, such as the N-methylamine in N-methyl-9H-fluoren-9-amine, is introduced at this position, it becomes a stereocenter. This gives rise to the possibility of two enantiomers, (R)- and (S)-N-methyl-9H-fluoren-9-amine. The synthesis of enantiomerically pure or enriched fluorene-amine derivatives is of significant interest, and various methodologies have been developed to control the stereochemical outcome of these syntheses. These strategies primarily fall into two categories: the resolution of racemic mixtures and direct asymmetric synthesis.

Chiral Resolution of Racemic Fluorene-Amines

One common approach to obtaining enantiomerically pure fluorene-amines is through the separation of a racemic mixture. This can be achieved via classical resolution or chromatographic techniques.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. aalto.fi After separation, the individual diastereomers are treated to regenerate the pure enantiomers of the amine. For instance, the chiral resolution of β-amino esters has been successfully achieved by forming diastereomeric salts with (R)-mandelic acid, followed by separation and purification through recrystallization. rsc.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. yakhak.org For fluorene-amine systems and their analogues, polysaccharide-derived CSPs have proven particularly effective. yakhak.orgresearchgate.net In some cases, the amines are first converted into derivatives to improve their chromatographic behavior and interaction with the CSP. For example, chiral aliphatic amines have been successfully separated as fluorene-2-carboxaldimine derivatives. yakhak.org The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

| Analyte (as fluorene-2-carboxaldimine derivative) | Chiral Stationary Phase (CSP) | Separation Factor (α) | Reference |

| Amino alcohols | Chiralpak IA | Good enantioselectivity | yakhak.org |

| Amino alcohols | Chiralpak IB | Good enantioselectivity (α=3.15) | yakhak.org |

| Amino alcohols | Chiralpak ID | Good enantioselectivity | yakhak.org |

| Chiral aliphatic amines | Chiralpak ID | Greatest enantiomer separation | yakhak.org |

| All analytes | Chiralpak IE | High enantiomer separation | yakhak.org |

| All analytes | Chiralpak IF | High enantiomer separation | yakhak.org |

| Amino alcohols | Chiralcel OD-H | High enantioselectivity (α=4.84) | yakhak.org |

Table 1: Examples of Chiral HPLC Separation of Amine Derivatives on Polysaccharide-Based CSPs. The separation factor (α) indicates the selectivity between the two enantiomers.

Asymmetric Synthesis of Fluorene-Amine Stereoisomers

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule, avoiding the need for resolving a racemic mixture. This is often a more efficient approach.

Chiral Auxiliaries: One established strategy involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. The 9-phenyl-9H-fluoren-9-yl group itself has been explored as a nitrogen-protecting group that can preserve the enantiomeric purity of α-chiral amino carbonyl compounds during synthesis. aalto.fi

Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized asymmetric synthesis. For the synthesis of optically active 9-aminofluorenes, a particularly effective method is the Lewis acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts reaction. researchgate.net This reaction utilizes N-tert-butanesulfinyl imines, where the sulfinyl group acts as a chiral director. In the presence of a Lewis acid catalyst like bismuth(III) triflate (Bi(OTf)₃), the reaction proceeds at room temperature to yield the desired cyclized 9-aminofluorene (B152764) products in good yields and with high diastereoselectivity. researchgate.net

| Reaction Type | Catalyst | Chiral Source | Substrate | Diastereomeric Ratio (dr) | Reference |

| Asymmetric intramolecular aza-Friedel-Crafts | Bi(OTf)₃ | N-tert-butanesulfinyl group | N-tert-butanesulfinyl imines | Up to 96:4 | researchgate.net |

Table 2: Lewis Acid-Catalyzed Asymmetric Synthesis of Optically Active 9-Aminofluorene Derivatives.

Other catalytic systems have also been developed for analogous transformations. For instance, copper(II)-catalyzed Friedel-Crafts additions of indoles to N-sulfonyl aldimines using chiral bisoxazoline ligands have achieved high enantioselectivities (up to 96% ee). researchgate.net Furthermore, the enantioselective aza-Henry reaction has been employed to create cyclic β-fluoro amines, demonstrating a powerful method for controlling stereochemistry in related systems. nih.gov These methods highlight the potential for developing highly stereoselective syntheses for a broad range of fluorene-amine derivatives and their analogues.

Advanced Spectroscopic and Structural Characterization of N Methyl 9h Fluoren 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the chemical environment of each atom can be obtained.

In the ¹H NMR spectrum of N-methyl-9H-fluoren-9-amine hydrochloride, recorded in DMSO-d₆, the aromatic protons of the fluorene (B118485) ring system exhibit distinct signals. mdpi.com Specifically, two protons appear as a doublet of doublets at δ 8.07 ppm (J = 7.6, 1.0 Hz), and another two resonate at δ 7.94 ppm (J = 7.6, 1.0 Hz). mdpi.com The spectrum also shows two protons as a triplet of doublets at δ 7.53 ppm (J = 7.6, 1.0 Hz) and another two at δ 7.42 ppm (J = 7.6, 1.0 Hz). mdpi.com The single proton at the 9-position of the fluorene ring (the methine proton) appears as a singlet at δ 5.64 ppm. The methyl group protons attached to the nitrogen atom give rise to a singlet at δ 2.12 ppm. mdpi.com A broad singlet observed at δ 10.52 ppm is attributed to the two protons of the amine hydrochloride. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for N-methyl-9H-fluoren-9-amine hydrochloride in DMSO-d₆ mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.52 | bs | - | 2H | NH₂⁺ |

| 8.07 | dd | 7.6, 1.0 | 2H | Aromatic |

| 7.94 | dd | 7.6, 1.0 | 2H | Aromatic |

| 7.53 | td | 7.6, 1.0 | 2H | Aromatic |

| 7.42 | td | 7.6, 1.0 | 2H | Aromatic |

| 5.64 | s | - | 1H | H-9 |

| 2.12 | s | - | 3H | N-CH₃ |

s = singlet, dd = doublet of doublets, td = triplet of doublets, bs = broad singlet

The ¹³C NMR spectrum provides further confirmation of the molecular structure. For N-methyl-9H-fluoren-9-amine hydrochloride in DMSO, signals for the fluorene ring carbons are observed at δ 141.42, 137.56, 130.25, 128.20, 126.62, and 120.94 ppm. mdpi.com The carbon at the 9-position (C-9) resonates at δ 59.75 ppm, and the methyl carbon (N-CH₃) appears at δ 27.06 ppm. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for N-methyl-9H-fluoren-9-amine hydrochloride in DMSO mdpi.com

| Chemical Shift (δ) ppm | Assignment |

| 141.42 | Aromatic C |

| 137.56 | Aromatic C |

| 130.25 | Aromatic C |

| 128.20 | Aromatic C |

| 126.62 | Aromatic C |

| 120.94 | Aromatic C |

| 59.75 | C-9 |

| 27.06 | N-CH₃ |

Proton (1H) NMR Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental formula. For the protonated molecule of N-methyl-9H-fluoren-9-amine ([M+H]⁺), the calculated mass-to-charge ratio (m/z) is 196.11262. mdpi.com The experimentally found value of 196.11229 is in close agreement, confirming the molecular formula as C₁₄H₁₄N⁺. mdpi.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for N-methyl-9H-fluoren-9-amine mdpi.com

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 196.11262 | 196.11229 | C₁₄H₁₄N⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific IR spectrum for N-methyl-9H-fluoren-9-amine is not detailed in the provided search results, characteristic absorptions for its functional groups can be inferred from related compounds. For secondary amines, an N-H stretching vibration is typically observed. spectroscopyonline.com Saturated secondary amines show this peak in the range of 3320-3280 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the aromatic fluorene moiety would be expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would appear below 3000 cm⁻¹. vscht.cz Additionally, a C-N stretching vibration would be present. spectroscopyonline.com For the hydrochloride salt, a broad absorption due to the N-H⁺ stretch would be a prominent feature.

Table 4: General Infrared (IR) Absorption Ranges for Functional Groups in N-methyl-9H-fluoren-9-amine

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (CH₃) | Stretch | <3000 |

| N-H (secondary amine) | Stretch | 3320-3280 |

| C-N | Stretch | 1350-1000 |

| N-H (amine salt) | Stretch | Broad, ~2700-2250 |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal Packing and Supramolecular Interactions in Related Fluorene-Amine Compounds

For instance, in the crystal structure of N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine, a related compound, the molecules are linked by both N—H⋯π and C—H⋯π interactions, forming a two-dimensional network. acs.orgnih.gov The distances for these interactions, with N···Cg and C···Cg (where Cg is the ring centroid) are in the range of 2.989–3.473 Å, which is typical for such bonds and leads to the formation of an infinite one-dimensional chain structure. nih.gov

In other fluorene-based systems, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, π-π stacking interactions are dominant, with a centroid-centroid distance of 3.808 Å, creating one-dimensional chains. The presence and nature of substituents on the fluorene or amine moieties significantly influence these packing motifs. For example, chromophores based on 9,9-dimethyl-9H-fluoren-2-amine exhibit strong intermolecular C-H…π interactions with distances of 3.144 Å. nih.gov

These examples from closely related structures suggest that N-methyl-9H-fluoren-9-amine would likely exhibit similar C-H…π and potentially N-H…π interactions, with the methyl group and the fluorene rings playing key roles in the supramolecular assembly.

Conformational Analysis and Dihedral Angle Investigations in Related Fluorene-Amine Compounds

The conformation of fluorene-amine derivatives, particularly the dihedral angles between the fluorene system and attached aryl or alkyl groups, is a key determinant of their molecular shape and electronic properties.

Studies on various N-(9H-Fluoren-9-ylidene)aniline derivatives show that the dihedral angle between the fluorene plane and the aniline-derived benzene (B151609) ring can vary significantly. For example, the dihedral angle in N-(4-methylphenyl) derivative is 108.9°, while in the N-(4-chlorophenyl) analog, it is 64.59°. This variation is attributed to steric effects from the substituents. In another case, N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine, the dihedral angle between the planar fluorene ring system and the 2-methoxybenzylamine (B130920) ring plane is 58.07°. acs.org

For 9,9-disubstituted fluorene derivatives, the substituents at the C9 position also dictate the conformation. In 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene, the torsion angles C1-C14-C15-N1 and C1-C20-C21-N2 are -78.5(1)° and 87.0(1)°, respectively. In the case of 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine, the dihedral angles between the fluorene fused ring system and the two phenyl rings are 88.37° and 66.31°. researchgate.net

Based on these findings, the conformation of N-methyl-9H-fluoren-9-amine would be characterized by a specific orientation of the methyl group relative to the fluorene moiety, which would be influenced by the steric and electronic interactions between these groups.

Polymorphism Studies in Fluorene-Amine Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in fluorene derivatives. researchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including melting points, solubilities, and stability.

A notable example is 9-[(9H-fluoren-9-ylidene)methyl]phenanthrene, which has been found to exist in three polymorphic forms. One of these forms displays conformational polymorphism, where the molecules adopt different conformations in the crystal lattice. acs.org The twist angle between the phenanthrene (B1679779) and dibenzofulvene planes differs significantly between the polymorphs (∼75° vs. ∼55°). acs.org

Furthermore, studies on 9,9-dimethyl-9H-fluorene have identified a second polymorphic form in addition to the one previously described in the literature. The existence of polymorphism is often linked to the flexibility of the molecules and the different ways they can pack in the solid state, influenced by intermolecular interactions. While no specific studies on the polymorphism of N-methyl-9H-fluoren-9-amine have been reported, the structural flexibility of the fluorene-amine scaffold suggests that it could potentially exhibit this phenomenon under different crystallization conditions.

Computational and Theoretical Investigations of N Methyl 9h Fluoren 9 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

While comprehensive DFT studies focused exclusively on N-methyl-9H-fluoren-9-amine are not widely available in the published literature, the methodology is extensively applied to the broader class of fluorene (B118485) derivatives. These studies establish a clear protocol for investigating the electronic properties of such compounds. Typically, calculations are performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-31+G(d,p) to accurately model the system's electronic behavior. acs.orgacs.org

These computational approaches are used to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, in a study on trans- and cis-isomers of a fluorene-based azo dye, DFT calculations were instrumental in analyzing the molecular orbitals and the electronic transitions responsible for the compound's optical properties. acs.orgacs.org The calculations revealed how the incorporation of the fluorene ring system leads to an extended π-conjugation, significantly influencing the electronic structure. acs.org

For illustrative purposes, the table below shows electronic properties calculated for a related fluorene derivative using DFT, highlighting the type of data that can be generated for N-methyl-9H-fluoren-9-amine in future studies.

| Compound | Methodology | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| trans-bis(9H-fluoren-2-yl)diazene | DFT B3LYP/6-31+G(d,p) | -5.35 | -2.21 | 3.14 | Extended π-conjugation due to fluorene moieties stabilizes the system. acs.org |

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangements (conformations) of a molecule and understanding the energetic landscape of its various forms. For N-methyl-9H-fluoren-9-amine and its derivatives, these calculations can elucidate preferred geometries and rotational barriers.

An insightful example of conformational analysis comes from an in silico docking simulation of N-alkyl-9H-fluoren-9-amine derivatives with the enzyme butyrylcholinesterase (BChE). mdpi.com In this study, N-methyl-9H-fluoren-9-amine was shown to adopt a specific, stable conformation within the enzyme's active site. mdpi.com The docking results revealed a key interaction where the planar, tricyclic fluorene core of the molecule engages with the aromatic side chain of the tryptophan residue at position 82 (Trp82) within the anionic site of BChE. mdpi.com This interaction is crucial for the molecule's inhibitory activity and demonstrates a computationally derived, low-energy bound state. mdpi.com

Furthermore, quantum chemical calculations are used to assess the relative stability of different isomers. In a study on a fluorene-azo compound, DFT calculations showed the trans-isomer to be significantly more stable than the cis-isomer by an energy difference of 16.33 kcal/mol, demonstrating the power of these methods in predicting thermodynamic preferences. acs.org

| System | Method | Key Interaction / Finding | Reference |

|---|---|---|---|

| N-alkyl-9H-fluoren-9-amines in Butyrylcholinesterase | Molecular Docking | The tricyclic fluorene core interacts favorably with the Trp82 residue in the enzyme's active site. | mdpi.com |

Molecular Dynamics Simulations of N-methyl-9H-fluoren-9-amine Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method allows researchers to observe the dynamic behavior of N-methyl-9H-fluoren-9-amine, providing insights into its conformational flexibility, interactions with solvents, and binding dynamics with biological targets.

Although specific MD simulation studies for N-methyl-9H-fluoren-9-amine are not detailed in the available literature, MD simulations have been successfully employed for related fluorene compounds. For example, MD simulations were used to investigate the interactions of fluorenyl-piperazine derivatives with the falcipain-2 enzyme, a key target in malaria research. These simulations provided a detailed understanding of the stability of the compound within the enzyme's binding pocket and the specific interactions that govern its inhibitory action. Such studies typically involve placing the molecule in a simulated aqueous environment or a protein-ligand complex and calculating the forces between atoms to model their motion over nanoseconds or longer. This approach could be powerfully applied to N-methyl-9H-fluoren-9-amine to explore its behavior in biological systems, complementing the static picture provided by docking studies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the structural assignment and the computational model. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prime example.

The standard approach involves optimizing the molecule's geometry using a method like DFT and then calculating NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. uni-ruse.bgimist.ma These theoretical shielding values are then converted into chemical shifts (δ) for comparison with experimental spectra. uni-ruse.bgnih.gov

Experimental ¹H and ¹³C NMR data for N-methyl-9H-fluoren-9-amine hydrochloride have been reported. mdpi.com These values provide the essential benchmark against which theoretical predictions can be validated. A close correlation between the predicted and experimental chemical shifts would confirm the accuracy of the computed molecular structure and electronic environment.

The experimentally determined NMR chemical shifts for N-methyl-9H-fluoren-9-amine hydrochloride, recorded in DMSO-d₆, are presented below. mdpi.com

| Nucleus | Atom Position | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H-NMR | Aromatic (dd, 2H) | 8.07 |

| Aromatic (dd, 2H) | 7.94 | |

| Aromatic (td, 2H) | 7.53 | |

| Aromatic (td, 2H) | 7.42 | |

| C9-H (s, 1H) | 5.64 | |

| N-CH₃ (s, 3H) | 2.12 | |

| ¹³C-NMR | Aromatic | 141.42 |

| Aromatic | 137.56 | |

| Aromatic | 130.25 | |

| Aromatic | 128.20 | |

| Aromatic | 126.62 | |

| Aromatic | 120.94 | |

| C9 | 59.75 | |

| N-CH₃ | 27.06 |

Reactivity and Mechanistic Studies of N Methyl 9h Fluoren 9 Amine

Reaction Kinetics and Rate Determinations for Amine Reactivity

The reactivity of the amine group in fluorene (B118485) derivatives is a subject of significant interest. Studies on related fluorene-amine systems provide insights into the kinetics of their reactions. For instance, in the context of asymmetric induction, the reaction kinetics of catalysts can be a determining factor in the outcome of reactions involving N-substituted fluorenyl amines. aalto.fi

The synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide demonstrates that reaction times can vary significantly, from 0.5 to 24 hours, depending on the specific reactants and conditions, highlighting the influence of substituents on reaction rates. mdpi.com For example, the reaction of carbothioamide with ethyl 2-bromoacetophenone (B140003) is complete in 30 minutes, while the reaction with chloroacetone (B47974) requires 6 hours. mdpi.com These variations underscore the sensitivity of the reaction kinetics to the electronic and steric nature of the reacting partners.

Exploration of Reaction Mechanisms Involving the Amine Functionality

The amine functionality in N-methyl-9H-fluoren-9-amine is central to its reactivity, participating in a variety of transformations. Mechanistic studies on related systems have illuminated the pathways through which these reactions proceed.

Proposed Intermediates (e.g., Zwitterions)

While direct evidence for zwitterionic intermediates in reactions of N-methyl-9H-fluoren-9-amine is not explicitly detailed in the searched literature, the formation of charged intermediates is a common theme in amine chemistry. For instance, in the synthesis of highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives, a plausible mechanism involves the formation of a propargylic carbocation intermediate. acs.org This electron-deficient species is then attacked by the nucleophilic N-methyl-7-azaindole. acs.org This type of charged intermediate is a key feature of many reactions involving fluorene derivatives.

Catalytic Effects on Reactivity in Fluorene-Amine Systems

Catalysts play a crucial role in modulating the reactivity of fluorene-amine systems. Lewis acids, such as BF₃·OEt₂, have been used to catalyze the reaction between fluorene propargylic alcohols and N-methyl-7-azaindoles, facilitating the formation of a carbocation intermediate. acs.org

In the synthesis of thiazole (B1198619) derivatives from fluorenyl-hydrazonothiazoles, the Hantzsch reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time. mdpi.com This indicates that while not always essential, catalysts can significantly enhance the rate of reaction. Furthermore, palladium catalysts have been employed in the synthesis of N-fluorenyl imines, which are precursors for further reactions. rsc.org However, it is crucial to note that trace amounts of palladium impurities from the synthesis of amine catalysts can be responsible for the observed catalytic activity in subsequent cross-coupling reactions, a phenomenon that has been a subject of careful re-evaluation in the field. researchgate.net

Acid-Base Properties and Protonation Equilibria of Fluorene-Amines

The basicity of amines is a fundamental property that governs their reactivity. The lone pair of electrons on the nitrogen atom can accept a proton, forming an ammonium (B1175870) salt. libretexts.org The pKa of the conjugate acid of an amine is a measure of its basicity. masterorganicchemistry.com For simple aliphatic amines, the pKa values of their conjugate acids are typically around 10-11, indicating they are more basic than ammonia (B1221849) due to the electron-releasing nature of alkyl groups. libretexts.org

In the context of N-methyl-9H-fluoren-9-amine, the nitrogen atom is bonded to a methyl group and the fluorenyl group. The electronic properties of the fluorene ring system will influence the basicity of the amine. The hydrochloride salt of N-methyl-9H-fluoren-9-amine is known, indicating its ability to be protonated. mdpi.com The study of protonation equilibria is crucial for understanding reaction mechanisms, as the protonated state of the amine can exhibit different reactivity compared to the free base. researchgate.netresearchgate.netmit.edu

Oxidation and Reduction Pathways of the Fluorene-Amine Core

The fluorene-amine core can undergo both oxidation and reduction reactions. The methylated amine group is noted to be prone to oxidation, sometimes requiring the use of inert atmospheres during synthesis and handling. vulcanchem.com Tertiary amines can be oxidized by reagents like hydrogen peroxide to form amine oxides. libretexts.org

The fluorene moiety itself can be oxidized. For example, 9H-fluorenes can be aerobically oxidized to 9-fluorenones in the presence of a suitable catalyst. researchgate.net Conversely, the fluorene system can be involved in reduction reactions. The electrochemical properties of fluorene derivatives are also of interest, with modifications at the 9-position significantly affecting the oxidation and reduction potentials. mdpi.com For instance, introducing amine substituents can lower the oxidation potential, making the compound easier to oxidize. mdpi.com

Derivatization and Functionalization Strategies of N Methyl 9h Fluoren 9 Amine

Modification at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a prime site for nucleophilic reactions, allowing for the introduction of a variety of functional groups.

The secondary amine of N-methyl-9H-fluoren-9-amine can be readily acylated or sulfonated through reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl or sulfonyl center. libretexts.orgsavemyexams.comyoutube.comchemguide.co.uk The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or sulfonic acid byproduct that is formed.

The general scheme for acylation involves the attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the corresponding N-acyl derivative (an amide). savemyexams.comchemguide.co.uk Similarly, reaction with a sulfonyl chloride yields an N-sulfonyl derivative (a sulfonamide). These reactions are robust and provide a straightforward method for installing a wide array of substituents onto the nitrogen atom. For instance, the reaction of 9-fluorenylamine with ethyl formate (B1220265) has been used to produce N-(9-fluorenyl)formamide. montana.edu

Table 1: Representative Acylation and Sulfonylation Reactions on Secondary Amines This table is illustrative, based on general procedures for amine acylation and sulfonylation.

| Reagent | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Acetyl chloride | N-acetamide | Et3N, CH2Cl2, 0 °C to rt | savemyexams.com |

| Benzoyl chloride | N-benzamide | Pyridine, THF, rt | chemguide.co.uk |

| p-Toluenesulfonyl chloride | N-tosylsulfonamide | NaOH (aq), CH2Cl2, rt | libretexts.org |

| Methanesulfonyl chloride | N-methanesulfonamide | i-Pr2NEt, CH2Cl2, 0 °C | libretexts.org |

N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically via an S_N2 mechanism. acsgcipr.orgresearchgate.net The reaction is often performed in the presence of a base to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate or potassium tert-butoxide. nih.govresearchgate.net Care must be taken to control the reaction conditions to avoid over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net More advanced catalytic methods, such as the use of iridium or ruthenium catalysts for N-alkylation with alcohols, provide a greener alternative to traditional methods using alkyl halides. nih.gov

N-arylation, the formation of a C(aryl)-N bond, can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.orgwikipedia.org The Ullmann reaction traditionally uses a copper catalyst at high temperatures. wikipedia.orgwikipedia.orgnih.gov Modern Buchwald-Hartwig amination protocols, employing palladium catalysts with specialized phosphine (B1218219) ligands, are often more versatile and proceed under milder conditions. libretexts.orgorganic-chemistry.orgnih.gov These methods would typically involve reacting N-methyl-9H-fluoren-9-amine with an aryl halide or triflate.

Acylation and Sulfonylation Reactions

Functionalization of the Fluorene (B118485) Ring System

The polycyclic aromatic fluorene core is amenable to functionalization, primarily through electrophilic aromatic substitution or by leveraging metal-catalyzed cross-coupling reactions on pre-functionalized derivatives.

The fluorene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.org The substitution pattern is well-established, with electrophiles preferentially attacking the electron-rich C2 and C7 positions. vulcanchem.comresearchgate.net The substituent at the C9 position generally does not alter this inherent regioselectivity significantly.

Common EAS reactions include nitration and halogenation.

Nitration : Treatment of fluorene derivatives with nitrating agents like nitric acid in sulfuric acid typically yields the 2-nitro product. vulcanchem.com Under more forcing conditions, 2,7-dinitration can be achieved. researchgate.net

Halogenation : Bromination of the fluorene ring can be effectively carried out using N-bromosuccinimide (NBS), which provides a low concentration of bromine and favors substitution at the benzylic C9 position or the aromatic C2 position depending on conditions. oup.commasterorganicchemistry.com For aromatic bromination, conditions that favor an ionic mechanism are used. oup.com Direct halogenation with Br₂ or Cl₂ can also be employed, often leading to substitution at the 2- and 7-positions. mt.comlibretexts.org

A powerful strategy for the synthesis of highly functionalized fluorene-amine derivatives involves a two-step sequence: regioselective halogenation of the fluorene ring followed by a metal-catalyzed cross-coupling reaction. For example, bromination of N-methyl-9H-fluoren-9-amine at the 2- and/or 7-positions would generate versatile precursors for Suzuki or Buchwald-Hartwig reactions.

Suzuki Coupling : This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.netconsensus.appscirp.orgharvard.edu 2-Bromofluorene (B47209) and 2,7-dibromofluorene (B93635) derivatives are common substrates, reacting with various arylboronic acids to form new C-C bonds. researchgate.netscirp.org This method is highly effective for synthesizing biaryl structures.

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. montana.edulibretexts.orgorganic-chemistry.orgchemspider.com Starting from a 2-bromofluorene derivative, this reaction can be used to introduce additional amino groups onto the fluorene backbone. Research has shown successful Buchwald-Hartwig reactions on 2-aminofluorene (B1664046) and 2-bromofluorene substrates. montana.edulibretexts.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Halogenated Fluorenes

| Reaction Type | Fluorene Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 2-Bromofluorene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90 | researchgate.net |

| Suzuki | 2,7-Dibromofluorene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | ~85 | harvard.edu |

| Buchwald-Hartwig | 2-Bromofluorene | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 67 | libretexts.org |

| Buchwald-Hartwig | 2-Aminofluorene | 2-Bromo-9,9-diethylfluorene | Pd₂(dba)₃ / DPPF | NaOtBu | 78 | montana.edu |

Electrophilic Aromatic Substitution

Strategies for Introducing Protecting Groups (e.g., Fmoc protection in amino acid chemistry)

The chemistry of N-methyl-9H-fluoren-9-amine is intrinsically linked to the concept of protecting groups in two significant ways: protecting the secondary amine itself and using the N-methyl-9-fluorenyl moiety as a protecting group for other molecules.

The 9-fluorenyl group is the cornerstone of the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group in peptide synthesis. wikipedia.org The key feature of the Fmoc group is its lability to bases, such as piperidine. This cleavage proceeds via an E1cB elimination mechanism, initiated by the abstraction of the acidic proton at the C9 position.

Similarly, the N-(9-fluorenyl) group and its derivatives, like N-(9-phenyl-9-fluorenyl) (Pf), are used as direct protecting groups for amines. researchgate.netnih.govorganic-chemistry.org These groups are valued for their steric bulk, which can prevent racemization at adjacent chiral centers, and their unique cleavage conditions. researchgate.netnih.gov The N-methyl-9H-fluoren-9-yl group can be considered in the same vein; a molecule containing this group attached to a functional moiety can be cleaved at the C9-N bond under specific conditions to release the functional moiety. This lability makes the N-methyl-9-fluorenyl unit a potential protecting group.

Conversely, it is often necessary to protect the secondary amine of N-methyl-9H-fluoren-9-amine to allow for selective reactions elsewhere on the molecule, such as functionalization of the fluorene ring. Standard amine protecting groups can be employed for this purpose. nsf.gov A common choice would be the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable to many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). This strategy has been demonstrated in the N-Boc protection of the related 9-amino-4,5-diazafluorene-9-carboxylic acid esters. lookchem.com

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | lookchem.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine, DBU) | wikipedia.org |

Development of Derivatizing Reagents for Analytical Applications

Following a comprehensive review of scientific literature and chemical databases, no specific research findings or established methods were identified concerning the development and use of N-methyl-9H-fluoren-9-amine as a primary scaffold for creating derivatizing reagents for analytical applications.

The field of analytical derivatization frequently employs reagents based on the fluorene chemical structure due to its inherent fluorescence, which allows for highly sensitive detection. The most prominent example is 9-fluorenylmethyl chloroformate (FMOC-Cl), a widely used reagent for the pre-column derivatization of primary and secondary amines, particularly amino acids, for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.govaalto.fiacs.orga2bchem.com This reagent reacts with the amine group of an analyte to form a highly fluorescent derivative, significantly enhancing detection sensitivity. nih.gov

However, the specific compound N-methyl-9H-fluoren-9-amine has not been documented as a precursor for the synthesis of such analytical reagents. Research into fluorene derivatives for analytical purposes has largely concentrated on functionalizing the fluorene ring or, more commonly, the 9-position with a reactive group like chloroformate, rather than starting with a secondary amine at this position to build a reagent. nih.govaalto.fi

Consequently, there are no detailed research findings, data tables on analytes, or specific derivatization strategies to report for N-methyl-9H-fluoren-9-amine in this context. The available scientific literature focuses on other fluorene-based compounds for these applications.

Advanced Research Applications of N Methyl 9h Fluoren 9 Amine and Its Functionalized Derivatives

Organic Electronic Materials

Fluorene-amine derivatives are increasingly utilized in the field of organic electronics due to their excellent charge transport capabilities and thermal stability. mdpi.com The ability to modify the fluorene (B118485) core and the amine substituents allows for precise tuning of energy levels (HOMO/LUMO), which is critical for efficient device performance in solar cells, light-emitting diodes, and transistors. doi.orgnih.gov

Perovskite solar cells (PSCs) have seen remarkable progress, with the hole transporting material (HTM) playing a critical role in achieving high efficiency and stability. researchgate.netresearchgate.net Fluorene-amine derivatives have emerged as a promising class of HTMs, offering alternatives to the commonly used but expensive spiro-OMeTAD. researchgate.netrsc.org

Researchers have designed and synthesized various small-molecule HTMs incorporating fluorene fragments substituted with electron-donating units like methoxydiphenylamine or carbazole (B46965). rsc.orgacs.org These modifications are intended to tune the highest occupied molecular orbital (HOMO) energy level for better alignment with the valence band of the perovskite absorber, facilitating efficient extraction of photogenerated holes. nih.govacs.org For instance, a series of branched fluorenylidene-based HTMs with carbazole substituents were developed. A device using one of these materials, V1387, achieved a power conversion efficiency (PCE) of 22.83% when doped, demonstrating improved long-term stability compared to spiro-OMeTAD. nih.govacs.org

Another strategy involves creating fluorene-based enamines, which can be synthesized through simple and cost-effective condensation reactions. These materials exhibit high hole mobility (up to 3.3 × 10⁻⁴ cm² V⁻¹ s⁻¹) and have enabled the fabrication of PSCs with a maximum PCE of 19.3% in a doped configuration and 17.1% without any dopants. researchgate.net Furthermore, a polymer HTM, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), was developed for use in air-processed inverted PSCs, achieving a PCE of 16.82% without dopants, significantly outperforming the commercial HTM PEDOT:PSS. mdpi.com The design of these molecules often focuses on creating a 3D structure that prevents aggregation, enhances solubility, and ensures good interfacial contact with the perovskite layer. researchgate.net

| HTM Compound Name | Device Configuration | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| V1387 (a fluorenylidene derivative with carbazole substituents) | Doped, n-i-p | 22.83% | nih.govacs.org |

| CS-06 (sulfonyldibenzene core with fluorene-terminated moieties) | Not specified | 21.10% | researchgate.net |

| Branched methoxydiphenylamine-substituted fluorene derivative | Not specified | 19.96% | rsc.org |

| Fluorene-based enamine | Doped | 19.3% | researchgate.net |

| Fluorene-based enamine | Dopant-free | 17.1% | researchgate.net |

| PFTPA (poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene) | Dopant-free, inverted p-i-n | 16.82% | mdpi.com |

Fluorene-amine derivatives are highly valued in the development of Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence efficiency and excellent charge transport properties. mdpi.com They can be employed as hole transporting materials (HTMs), electron-blocking materials, or as the emissive dopants themselves, particularly for achieving pure and efficient blue light emission, which remains a significant challenge in the field. bohrium.compsu.edu

In one study, two new materials were designed with a fluorene core and triphenylamine (B166846) or carbazole derivatives. bohrium.com When used as HTMs in yellow phosphorescent OLEDs, the carbazole-based derivative, FLU-DCAR, led to a device with high current and external quantum efficiencies of 44.25 cd/A and 17.8%, respectively. bohrium.com Notably, when used as non-doped emitters, both synthesized molecules exhibited a deep blue emission. bohrium.com

To enhance the performance and color purity of blue OLEDs, researchers have developed 2-styryl-9H-fluorene derivatives end-capped with arylamine groups containing electron-withdrawing moieties. ingentaconnect.com A device using one such derivative as a dopant in a 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) host showed highly efficient blue emission with CIE coordinates of (0.15, 0.14) and an external quantum efficiency of 2.83% at 20 mA/cm². ingentaconnect.com The introduction of bulky groups, such as tert-butyl or silicon moieties, into the fluorene backbone is a common strategy to prevent intermolecular interactions and aggregation, which can otherwise lead to quenching of the photoluminescence and a shift in emission color. spiedigitallibrary.org

| Compound/Material | Role in OLED | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| FLU-DCAR | HTM (Yellow PHOLED) | External Quantum Efficiency (EQE) | 17.8% | bohrium.com |

| FLU-DTPA | HTM (Yellow PHOLED) | External Quantum Efficiency (EQE) | 12.8% | bohrium.com |

| 7-(4-(((4-trifluoromethyl)phenyl)-phenylamino))styryl)-9,9-diethyl-N-(4-(trifluoromethyl)phenyl)-N-phenyl-9H-fluoren-2-amine | Blue Dopant | External Quantum Efficiency (EQE) @ 20 mA/cm² | 2.83% | ingentaconnect.com |

| Emitter 6 (2-(diphenylamino)fluoren-7-ylvinylarene derivative) | Blue Emitter | External Quantum Efficiency (EQE) @ 20 mA/cm² | 7.72% | spiedigitallibrary.org |

| Emitter 5 (2-(diphenylamino)fluoren-7-ylvinylarene derivative) | Blue Emitter | External Quantum Efficiency (EQE) @ 20 mA/cm² | 6.86% | spiedigitallibrary.org |

Beyond PSCs and OLEDs, fluorene-amine derivatives are integral to research in other areas of organic electronics, including Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). doi.orgmdpi.com In these devices, the semiconducting properties of the fluorene-based materials are paramount. rsc.org

For OFETs, the charge carrier mobility of the organic semiconductor is a key performance indicator. Fluorene-based donor-acceptor copolymers have been synthesized and tested as the active material in OFETs. mdpi.com For example, new copolymers of fluorene derivatives and functionalized benzotriazole (B28993) units were built using a Suzuki reaction. mdpi.com The charge transport properties of these macromolecules were evaluated in OFETs to assess their potential in organic optoelectronics, demonstrating their applicability as semiconducting materials. mdpi.com The development of such materials is crucial for creating flexible and low-cost electronic devices. aip.org

Components in Organic Light-Emitting Diodes (OLEDs) (for related fluorene-amines)

Fluorescent Probes and Emissive Materials

The inherent fluorescence of the fluorene unit, combined with the electronic influence of amine substituents, makes these derivatives excellent candidates for fluorescent probes and advanced emissive materials. Their photophysical properties can be highly sensitive to their local environment, a characteristic exploited in chemical sensing applications.

The synthesis of stable and efficient blue light-emitting materials is a major goal in materials science, driven by the demand for full-color displays and solid-state lighting. psu.edu Fluorene-amine derivatives are at the center of this research. One synthetic strategy involves a Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines, which affords a range of blue-emissive 9,9-disubstituted fluorene derivatives in high yields. rsc.orgresearchgate.net The photophysical properties of these compounds, including their absorption, emission, and quantum yields, confirm their blue-emissive nature. rsc.org

Another approach involves the synthesis of fluorene-appended N-methyl-7-azaindole derivatives. In this method, various fluorene propargylic alcohols react with substituted 7-azaindoles in the presence of a BF₃·OEt₂ catalyst. nih.govacs.org The resulting compounds can be further modified, for example, through a Suzuki coupling reaction. The final biaryl-tethered products were evaluated and found to be blue emissive. acs.org A key challenge in designing blue emitters is avoiding the formation of undesirable "green emission defects" that can arise from the oxidation of the fluorene's C-9 position to a fluorenone. psu.edu Research has shown that by strategically positioning donor-acceptor groups on the fluorene backbone, even 9-unsubstituted fluorenes can function as stable and bright blue light emitters. psu.edu

The photophysical behavior of many donor-π-acceptor molecules, including aminofluorenones, is governed by an intramolecular charge-transfer (ICT) process that occurs upon photoexcitation. researchgate.netmdpi.com In these systems, the amine group acts as the electron donor and the fluorenone carbonyl group acts as the electron acceptor. The ICT process can lead to a large change in dipole moment upon excitation and is often associated with dual fluorescence or strong solvatochromism, where the emission color changes with solvent polarity. mdpi.com

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to investigate the ICT process in molecules like 2-dimethylamino-7-nitrofluorene (B108679) (DMANF) and other aminofluorenones. researchgate.netresearchgate.net These studies explore how the geometry of the molecule, particularly the twisting of the amine donor group relative to the fluorenone acceptor, influences the ICT state. researchgate.net For some aminofluorenones, the formation of intramolecular hydrogen bonds (e.g., between the carbonyl and an N-H group) can significantly affect the photophysical pathways, including internal conversion and intersystem crossing (ISC). researchgate.net For example, in aminofluorenone (AF) and N-methylaminofluorenone (MAF), the presence of an intramolecular hydrogen bond is tightly linked to the ISC process, a pathway that is negligible in N,N-dimethylaminofluorenone (DMAF) where no such bond can form. researchgate.net These investigations are crucial for understanding and controlling the deactivation pathways of the excited state, which is essential for designing efficient fluorescent materials. acs.orgmdpi.com

Design and Synthesis of Blue Emissive Fluorene-Amine Systems

Building Blocks in Complex Organic Synthesis

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a versatile and structurally significant building block in the field of organic synthesis. Its rigid, planar structure and the reactivity of its C9 position make it an ideal starting point for constructing complex molecular architectures. lookchem.com N-methyl-9H-fluoren-9-amine, which incorporates a reactive amine group at this key C9 position, and its derivatives are part of a broader class of fluorene-based compounds utilized in advanced synthetic applications. The unique electronic properties and the potential for straightforward functionalization of the fluorene scaffold have established it as a valuable precursor for a range of complex organic molecules. researchgate.net

Precursors for Polycyclic Aromatic Hydrocarbon Systems

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is a central theme in materials science and organic chemistry, driven by their potential applications in electronics. nih.gov Fluorene derivatives are pivotal precursors in this area, offering a robust framework that can be elaborated into larger, more complex π-conjugated systems. acs.org The functionalization at the C9 position is a common strategy to initiate cyclization and ring-expansion reactions.

Research has demonstrated that fluorene derivatives can undergo elegant tandem reactions to produce intricate PAHs. One such method involves the single-electron oxidation of (o-biphenylyl)methylene-substituted fluorenes. nih.gov This process triggers a spirocyclization followed by a 1,2-aryl migration, effectively expanding the fluorene core into larger PAH structures like dibenzo[g,p]chrysene (B91316) (DBC) and its derivatives. nih.gov Although this specific example does not start with N-methyl-9H-fluoren-9-amine, the underlying principle highlights the utility of a C9-substituted fluorene as a reactive handle for building PAHs.

Another powerful strategy is the intermolecular oxidative Friedel–Crafts reaction. Arylidene fluorenes, when reacted with unfunctionalized aromatics in the presence of an oxidizing system, can trigger a ring expansion to yield 9,10-diarylphenanthrenes. bohrium.com This transformation proceeds through the formation of a benzylic carbocation on the fluorene moiety, which subsequently undergoes a 1,2-aryl migration to expand the central five-membered ring into a six-membered ring. bohrium.com

These methods showcase the versatility of the fluorene scaffold in generating a variety of complex and functionalized PAHs. The ability to introduce substituents on the fluorene or the reacting partner allows for fine-tuning of the electronic and physical properties of the final PAH product. nih.gov

Table 1: Examples of Polycyclic Aromatic Hydrocarbons Synthesized from Fluorene Derivatives

| Precursor Type | Reaction Type | Resulting PAH System | Key Features | Reference |

| (o-Biphenylyl)methylene-substituted fluorenes | Oxidative Spirocyclization / 1,2-Aryl Migration | Dibenzo[g,p]chrysene (DBC) derivatives | One-pot synthesis of extended, twisted PAHs without prefunctionalization of aromatic rings. | nih.gov |

| Arylidene fluorenes | Intermolecular Oxidative Friedel–Crafts / Ring Expansion | 9,10-Diarylphenanthrenes (DAPs) | Constructs DAPs from unfunctionalized aromatics, with potential for further functionalization. | bohrium.com |

| 1,2-Di(9H-fluoren-9-ylidene)-1,2-diphenylethane | Oxidative Dehydrogenative Spirocyclization | Dispirofluorene-indenoindenefluorene (DSFIIF) | Creates a novel dispirolinked π-system. | nih.gov |

| 9-(Biphenyl-2-ylmethylene)-9H-fluorene (BPMF) | Dehydrogenative PAH Synthesis | Functionalized DBCs, Hexabenzotetracene | A tandem process yielding a variety of extended PAHs with good to high yields. | nih.gov |

Scaffolds for Supramolecular Assembly

Supramolecular chemistry involves the organization of molecules into well-defined architectures through non-covalent interactions. The fluorene unit is an exceptional scaffold for supramolecular assembly due to its rigid and planar geometry, which facilitates predictable π-π stacking interactions. researchgate.net Furthermore, the C2, C7, and especially the C9 positions are readily functionalized, allowing for the introduction of recognition motifs such as hydrogen-bonding groups or coordination sites for metal ions. researchgate.netrsc.org

Functionalized fluorene derivatives can be designed to self-assemble into a variety of complex structures. For instance, fluorene-based molecules end-functionalized with hydrogen-bonding amide groups have been shown to form self-assembled nanostructures through a combination of hydrogen bonding and π–π stacking. nih.gov The specific packing and resulting photophysical properties of these assemblies can be tuned by modifying the substituents on the fluorene core, such as the length of alkyl chains at the C9 position. nih.gov

A more advanced approach involves using biological molecules to guide the assembly of fluorene units. DNA has been employed as a programmable scaffold to organize fluorene building blocks into ordered π-aggregates. rsc.org By incorporating fluorene derivatives with appropriate linkers into DNA strands, the self-assembly of the DNA double helix directs the precise positioning of the fluorene chromophores. This templated assembly leads to distinct changes in the electronic and chiroptical properties of the fluorene aggregates, demonstrating a high level of control over the final supramolecular structure. rsc.org The stability of these DNA-fluorene hybrid structures is enhanced by the stacking interactions between the fluorene moieties. rsc.org

While direct studies on N-methyl-9H-fluoren-9-amine in this context are not widely reported, the amine group offers a prime site for functionalization. It can be readily converted into an amide, urea, or other hydrogen-bonding moiety, or used as a linking point to attach the fluorene scaffold to other molecular components, including DNA or polymer backbones, thereby enabling its use in sophisticated supramolecular systems.

Table 2: Examples of Supramolecular Assemblies Based on Fluorene Scaffolds

| Fluorene Derivative Type | Assembly Method | Resulting Supramolecular Structure | Key Interactions | Reference |

| Fluorene-benzothiadiazole with amide end-groups | Self-Assembly | Nanostructures | Hydrogen bonding, π–π stacking, van der Waals forces | nih.gov |

| Dialkynyl fluorene derivatives | DNA-Guided Assembly | Ordered π-aggregates on a DNA scaffold | Watson-Crick base pairing, π–π stacking | rsc.org |

| Fluorene monomers | Polymerization | Polyfluorenes | Covalent bonds (backbone), π–π stacking (interchain) | researchgate.net |

| Fluorenes linked at C2, C7, C9, etc. | Covalent Synthesis | Macrocycles and Organic Nanogrids | Covalent bonds forming the macrostructure, non-covalent interactions in assembly | rsc.org |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies for Fluorene-Amines

The chemical industry's growing emphasis on green chemistry is driving research into more environmentally friendly methods for synthesizing fluorene-amines. Traditional synthetic routes often involve harsh reaction conditions, toxic metal catalysts, and hazardous solvents, leading to significant chemical waste. google.comchemeurope.com Future research is focused on developing sustainable alternatives that are not only safer and more efficient but also economically viable.

Key areas of development include:

Catalyst Innovation: A significant trend is the replacement of conventional catalysts with greener alternatives. Research has shown the potential of using solid super acids, such as titanate-based systems, to catalyze the synthesis of diamine fluorene (B118485) compounds. google.com These solid catalysts can be easily recovered and recycled, minimizing waste. For instance, a method for the clean preparation of halogenated dual amine fluorene compounds using a titanate system solid super acid as a catalyst has been developed, achieving high yields and purity while allowing for solvent recycling. google.com

Solvent-Free and Alternative Solvent Systems: Efforts are being made to reduce or eliminate the use of volatile organic solvents. Mechanochemical synthesis, which involves the grinding of solid reactants, offers a solvent-free alternative for producing fluorinated imines, which are precursors to some fluorene-amines. mdpi.com This method is rapid, efficient, and significantly reduces environmental pollution. mdpi.com Additionally, the use of greener solvents, such as N-methylpyrrolidone in microwave-assisted synthesis, has proven effective for producing certain amine-substituted porphyrins, a strategy that could be adapted for fluorene-amine synthesis. nih.gov

Atom Economy and Domino Reactions: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are highly desirable. Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a prime example. chemeurope.com Researchers are exploring organoautocatalytic systems, where a product of the reaction catalyzes the reaction itself, to create complex cyclic amines in a highly efficient, domino-like process at room temperature. chemeurope.com

Valorization of Greenhouse Gases: An innovative approach to sustainable synthesis involves using greenhouse gases as chemical feedstocks. For example, sulfur hexafluoride (SF6), a potent greenhouse gas, has been explored as a deoxyfluorination reagent, offering a greener alternative to traditional reagents for synthesizing fluorinated amines. acs.org

These sustainable methodologies are crucial for the large-scale industrial production of fluorene-amines, making them more accessible for various applications while minimizing their environmental footprint.

Advanced Material Science Applications for Functionalized Fluorene-Amines

The tunable electronic properties and high thermal stability of functionalized fluorene-amines make them exceptional candidates for a wide range of advanced materials, particularly in the field of optoelectronics. rsc.orgbohrium.com Research is actively pursuing the design and synthesis of novel fluorene-amine derivatives with tailored properties for next-generation electronic devices.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Fluorene-amine derivatives are extensively studied as components in OLEDs. They can function as hole-transporting layers (HTLs), emitting layers, or hosts for phosphorescent dopants. rsc.orgbohrium.com For example, a fluorene derivative with terminal triphenylamine (B166846) groups, synthesized via the Wittig reaction, has demonstrated superior performance as an HTL in multilayer OLEDs compared to conventional materials. rsc.org Similarly, newly designed fluorene-based materials with triphenylamine and carbazole (B46965) moieties have shown high efficiencies as hole transporting materials in yellow phosphorescent OLEDs and as deep-blue emitters in non-doped fluorescent devices. bohrium.com

Organic Solar Cells (OSCs): The development of new hole transport materials is critical for improving the efficiency and stability of organic solar cells. A triarylamine based on a spiro[fluorene-9,1′-indene] core has been synthesized and shows promise as a hole transport material for OSCs. researchgate.net

Two-Photon Absorption (2PA) Materials: Fluorene derivatives with specific donor-pi-acceptor (D-π-A) architectures exhibit strong two-photon absorption, a property valuable for applications like optical limiting and 3D microfabrication. chem-soc.si A trisubstituted fluorene derivative with electron-donating groups at the 2, 7, and 9 positions has been shown to have a significant two-photon absorption coefficient. chem-soc.si

The performance of these materials is highly dependent on their molecular structure. The table below summarizes the performance of some functionalized fluorene-amines in optoelectronic devices.

| Compound/Material Class | Application | Key Performance Metric(s) |

| 4,4′,4″-{[9,9-bis(hexyl)-9H-fluorene-2,4,7-triyl]tri-2,1-ethenediyl}tris(N,N-diphenyl)benzeneamine (TF) | OLED Hole-Transporting Layer | Max. Brightness: 9390 cd m⁻²; Current Efficiency: 2.90 cd A⁻¹ rsc.org |

| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) | Yellow Phosphorescent OLED HTL | Current Efficiency: 44.25 cd/A; External Quantum Efficiency: 17.8% bohrium.com |

| 7-(4-(((4-trifluoromethyl)phenyl)-phenylamino))styryl)-9,9-diethyl-N-(4-(trifluoromethyl)phenyl)-N-phenyl-9H-fluoren-2-amine | Blue OLED Dopant | Luminous Efficiency: 4.10 cd/A; External Quantum Efficiency: 2.83% ingentaconnect.com |

| Fluorene-bridged double carbonyl/amine MR-TADF emitter (DDiKTa-F) | Green OLED Emitter | Max. External Quantum Efficiency: 15.3% rsc.org |

Future work in this area will focus on establishing clearer structure-property relationships to rationally design even more efficient and stable materials for a variety of electronic and photonic applications. nih.gov

Integration of Fluorene-Amine Chemistry with Nanoscience and Nanotechnology

The convergence of fluorene-amine chemistry with nanoscience is opening up new frontiers in the development of functional nanomaterials with applications in medicine, sensing, and electronics. The inherent photophysical properties of the fluorene core, combined with the chemical versatility of the amine group, allow for the creation of sophisticated nanostructures. tue.nlresearchgate.net

Current research directions include: